4,8-Dichloropyrrolo[1,2-a]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Dichloropyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The presence of chlorine atoms at positions 4 and 8 of the pyrroloquinoxaline ring enhances its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dichloropyrrolo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxy-1,5-diketones with o-phenylenediamine, followed by dehydrogenation using manganese dioxide . Another approach includes the intramolecular cyclization of functionalized pyrroles under the influence of various catalysts such as boron trifluoride etherate .
Industrial Production Methods
Industrial production methods for this compound often employ multicomponent reactions and green chemistry principles to enhance yield and reduce environmental impact. The use of transition-metal-free conditions and eco-friendly solvents like dimethyl sulfoxide has been explored to achieve efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4,8-Dichloropyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into dihydropyrroloquinoxalines.
Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide for dehydrogenation and reducing agents for hydrogenation reactions. Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions include various substituted pyrroloquinoxalines, which can exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 4,8-Dichloropyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as protein kinases, which play crucial roles in cell signaling pathways. The compound’s ability to bind to these targets can disrupt cellular processes, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,7-Dichloropyrrolo[1,2-a]quinoxaline
- 4,5-Dihydropyrrolo[1,2-a]quinoxaline
- 6,9-Dimethoxypyrrolo[1,2-a]quinoxaline
Uniqueness
4,8-Dichloropyrrolo[1,2-a]quinoxaline is unique due to the specific positioning of chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H6Cl2N2 |
---|---|
Molekulargewicht |
237.08 g/mol |
IUPAC-Name |
4,8-dichloropyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H6Cl2N2/c12-7-3-4-8-10(6-7)15-5-1-2-9(15)11(13)14-8/h1-6H |
InChI-Schlüssel |
ZEGUHRWWZOMQGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=C1)C(=NC3=C2C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.